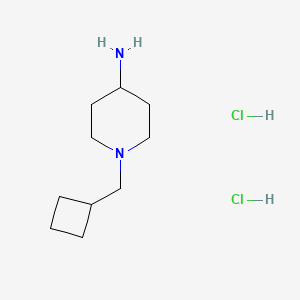

1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-(cyclobutylmethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c11-10-4-6-12(7-5-10)8-9-2-1-3-9;;/h9-10H,1-8,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQFPMCWCMMYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclobutylmethyl halide reacts with the piperidine derivative.

Formation of the Amine: The amine group is introduced through reductive amination or other suitable methods.

Formation of the Dihydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutylmethyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- This compound has been explored as a potential therapeutic agent for neurological disorders. Its ability to modulate ion channels, particularly potassium channels (KCNQ family), suggests it may have applications in treating conditions such as epilepsy and anxiety disorders. Studies indicate that compounds with similar structures can enhance neuronal excitability and provide neuroprotective effects .

-

Anticancer Activity

- Derivatives of piperidine compounds have shown promising anticancer properties. For instance, compounds with similar structural motifs have exhibited activity against various cancer cell lines, with mechanisms involving apoptosis induction and modulation of key signaling pathways such as p53 . The specific IC50 values for related compounds indicate their potential efficacy in cancer treatment.

- Enzyme Inhibition

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Neurological Disorders | Demonstrated modulation of KCNQ channels with potential anti-epileptic effects. |

| Study B | Anticancer Activity | IC50 values against MCF-7 cells were reported at 0.65 µM, indicating significant apoptosis induction via caspase activation. |

| Study C | Enzyme Inhibition | Selective inhibition of carbonic anhydrases at nanomolar concentrations noted, suggesting therapeutic potential in cancer treatment. |

The biological activity of 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride can be attributed to several mechanisms:

- Ion Channel Modulation : Enhances neuronal excitability by acting on potassium channels.

- Caspase Activation : Induces apoptosis in cancer cells through caspase pathways.

- Selective Enzyme Interaction : Inhibits specific enzymes critical in various disease states.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and hazard-related differences between 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride and analogous piperidin-4-amine derivatives:

Detailed Research Findings

1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride

1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride

- Classified under GHS for acute toxicity (Category 4) and respiratory irritation (Category 3), requiring stringent handling protocols .

- Its pyrimidine substituent may enhance binding to nucleotide-binding proteins, making it relevant in antiviral or anticancer research.

1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride

Key Differences in Substituent Effects

- Cyclobutylmethyl: Provides a compact, non-aromatic substituent, reducing metabolic susceptibility compared to benzyl derivatives .

- Nitrobenzyl Groups : Increase molecular weight and polarity, enhancing solubility but introducing toxicity risks .

- Pyrimidinyl Groups : Introduce heteroaromaticity, favoring interactions with enzymes or receptors requiring π-stacking .

Biological Activity

1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, binding affinities, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its piperidine core substituted with a cyclobutylmethyl group. Its molecular formula is CHClN, with a CAS number of 1286274-85-8. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Histamine H1 Receptor Antagonism

Recent studies have shown that compounds structurally similar to this compound exhibit significant antagonistic activity at the histamine H1 receptor (H1R). For instance, docking studies indicated that the cycloaliphatic group's configuration plays a crucial role in binding affinity and residence time at the receptor. Compounds with methylene-linked cycloaliphatic groups demonstrated prolonged receptor engagement compared to those without spacers .

Rho Kinase Inhibition

The compound has also been associated with inhibition of Rho kinase, which is implicated in various pathological conditions such as hypertension and cancer. Inhibiting Rho kinase can lead to smooth muscle relaxation and decreased cell proliferation, suggesting potential therapeutic applications in cardiovascular diseases and cancer treatment .

Binding Affinities

Table 1 summarizes the binding affinities (Ki values) of related compounds at the H1 receptor:

| Compound Name | Ki (nM) | Notes |

|---|---|---|

| Rupatadine | 0.5 | Long residence time at H1R |

| Desloratadine | 5.0 | Shorter residence time compared to rupatadine |

| This compound | TBD | Under investigation |

The data indicates that structural modifications significantly influence binding kinetics and receptor interactions.

Therapeutic Applications

This compound has been evaluated for its potential in treating conditions linked to histamine dysregulation and smooth muscle contraction. For example, in a clinical trial setting, similar compounds have shown efficacy in managing allergic responses and asthma symptoms by blocking H1 receptors effectively .

Animal Studies

In preclinical studies involving animal models, administration of this compound resulted in reduced airway hyperresponsiveness and inflammation, suggesting its utility as an antihistaminic agent. The long-lasting effects observed in these studies may be attributed to its binding characteristics at the H1R .

Q & A

Q. What are the optimal synthetic routes for 1-(cyclobutylmethyl)piperidin-4-amine dihydrochloride, and how can purity be maximized?

The synthesis typically involves alkylation of piperidin-4-amine with cyclobutylmethyl halides under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Purification via recrystallization or chromatography is critical to achieve >95% purity. Solvent selection (e.g., dichloromethane or DMF) and reaction temperature (60–80°C) significantly impact yield . The dihydrochloride salt form enhances stability and solubility for biological assays .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : Proton and carbon-13 NMR confirm cyclobutylmethyl substitution patterns and piperidine ring conformation.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 215.18 for the free base).

- XRD : Crystallography resolves stereochemistry and salt formation (HCl counterions) .

Q. How does the dihydrochloride salt form influence solubility and bioavailability?

The dihydrochloride form improves aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, facilitating in vitro assays. Enhanced bioavailability is attributed to increased dissolution rates in physiological buffers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) affecting protonation states of the piperidine amine. Standardizing buffer systems (e.g., HEPES vs. PBS) and validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) can clarify binding affinities . Dose-response curves should be replicated across orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

Q. How can computational modeling guide structural modifications for target specificity?

Molecular docking (e.g., AutoDock Vina) and MD (molecular dynamics) simulations predict interactions with receptors like GPCRs or ion channels. Modifying the cyclobutylmethyl group’s steric bulk or introducing electron-withdrawing substituents (e.g., fluorine) may enhance selectivity for σ-1 over σ-2 receptors . Free energy perturbation (FEP) calculations quantify binding energy changes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization risks increase at high temperatures during alkylation. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) or kinetic resolution via enzymatic methods (e.g., lipases) can preserve enantiomeric excess (>99%). Continuous flow reactors improve scalability and reduce side reactions .

Methodological Considerations

Q. How should researchers design stability studies under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Light/Temperature : Assess photodegradation under UV light and thermal stability at 40°C .

- Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation .

Q. What in vitro models best predict in vivo efficacy for neurological targets?

Primary neuronal cultures or iPSC-derived neurons are preferred for studying σ receptor modulation. Functional assays (e.g., calcium flux or electrophysiology) correlate with behavioral outcomes in rodent models of pain or anxiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.